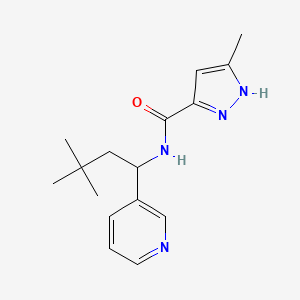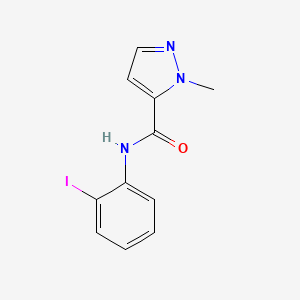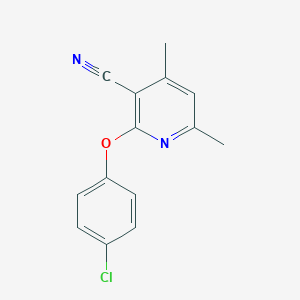![molecular formula C19H23N3O2 B5306707 [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-4-phenylpyridin-3-yl)methanone](/img/structure/B5306707.png)
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-4-phenylpyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-4-phenylpyridin-3-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridine ring, and several functional groups that contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-4-phenylpyridin-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include amines, methoxy groups, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-4-phenylpyridin-3-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where functional groups are replaced by others using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-4-phenylpyridin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-4-phenylpyridin-3-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Steviol glycoside: A sweet-tasting compound from the Stevia plant.
Ringer’s lactate solution: A mixture used for fluid and electrolyte replacement.
Uniqueness
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-4-phenylpyridin-3-yl)methanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in similar compounds .
Eigenschaften
IUPAC Name |
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-4-phenylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-18(15(8-10-21-13)14-6-4-3-5-7-14)19(23)22-11-9-16(20)17(12-22)24-2/h3-8,10,16-17H,9,11-12,20H2,1-2H3/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWBEVRFJPWYAW-SJORKVTESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C(=O)N2CCC(C(C2)OC)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=C1C(=O)N2CC[C@H]([C@H](C2)OC)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-ethyl-5-{1-[(1-isobutyl-5-oxopyrrolidin-3-yl)carbonyl]piperidin-4-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5306648.png)
![N-benzyl-N-ethyl-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5306653.png)



![(3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5306668.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-oxopyrrolidin-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5306675.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]valine](/img/structure/B5306683.png)
![2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzonitrile](/img/structure/B5306690.png)
![2-(2-METHOXYPHENYL)-N-[3-(4-MORPHOLINYLCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ACETAMIDE](/img/structure/B5306695.png)
![5-[(3-methoxyphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5306700.png)
![2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B5306709.png)
![2-amino-N-benzyl-4-methyl-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5306713.png)

